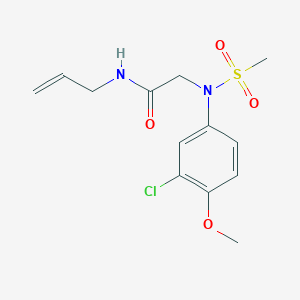
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AG1478, is a synthetic compound that inhibits the activity of epidermal growth factor receptor (EGFR). The EGFR pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Therefore, AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of EGFR by binding to its ATP-binding site, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the EGFR pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis. Additionally, N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the immune response against cancer cells by activating T cells.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a potent and selective inhibitor of EGFR, which makes it an ideal tool for studying the role of EGFR in various cellular processes. However, its effectiveness may vary depending on the cell type and experimental conditions. Additionally, N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential application is the development of N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide-based therapies for cancer treatment. Another potential direction is the investigation of the role of EGFR in other diseases, such as diabetes and cardiovascular disease. Furthermore, the development of more potent and selective EGFR inhibitors may lead to the discovery of new therapeutic targets for cancer and other diseases.
Méthodes De Synthèse
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process starting from 3-chloro-4-methoxyaniline. The first step involves the reaction of the aniline with allyl bromide to form N~1~-allyl-3-chloro-4-methoxyaniline. The second step involves the reaction of N~1~-allyl-3-chloro-4-methoxyaniline with methanesulfonyl chloride to form N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer. N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-4-7-15-13(17)9-16(21(3,18)19)10-5-6-12(20-2)11(14)8-10/h4-6,8H,1,7,9H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZNRJKILHXOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)

![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)


![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-methoxybenzyl)-N-methylmethanamine](/img/structure/B5131656.png)
![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5131659.png)
![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5131669.png)
![1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5131670.png)

![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)

![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)